Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone
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Overview
Description
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways, such as steroid biosynthesis and abc transporters .
Result of Action
Similar compounds have been found to cause various changes at the cellular level, such as alterations in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with phenylpyrrolidine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alcohols .
Scientific Research Applications
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)amine: Contains an amine group instead of a ketone.
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)carboxylic acid: Features a carboxylic acid group instead of a ketone.
Uniqueness
Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
naphthalen-1-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21(20-12-6-10-17-9-4-5-11-19(17)20)22-14-13-18(15-22)16-7-2-1-3-8-16/h1-12,18H,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOHNRJFBMMFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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